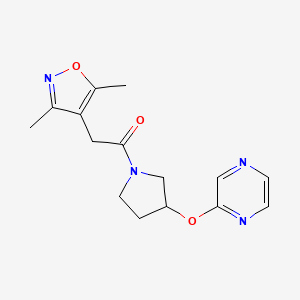

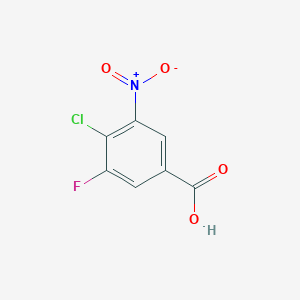

4-Chloro-3-fluoro-5-nitrobenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Chloro-3-fluoro-5-nitrobenzoic acid is a chemical compound with the molecular formula C7H3ClFNO4 . It is a very useful precursor and is used as a reagent in the synthesis of 6-Hydroxy Albaconazole, which is a metabolite of Albaconazole, an antifungal agent as neuroprotectant .

Synthesis Analysis

The synthesis of structurally diverse benzimidazole integrated benzoxazole and benzothiazoles has been developed using 4-fluoro-3-nitrobenzoic acid . In a multi-step synthetic sequence, 4-fluoro-3-nitrobenzoic acid was converted into benzimidazole bis-heterocycles, via the intermediacy of benzimidazole linked ortho-chloro amines .Molecular Structure Analysis

The molecular structure of 4-Chloro-3-fluoro-5-nitrobenzoic acid can be represented by the InChI code: 1S/C7H3ClFNO4/c8-5-2-1-4 (7 (10)11)3-6 (5)9 (12)13/h1-3H, (H,10,11) and the InChI key is OTJZEAGZIMBMFE-UHFFFAOYSA-N .Chemical Reactions Analysis

The amphiphilic reactivity of the intermediate benzimidazole linked ortho-chloro amines was designed to achieve the title compounds by the reaction of various acid chlorides and isothiocyanates in a single step through the in situ formation of ortho-chloro anilides and thioureas under microwave irradiation .Physical And Chemical Properties Analysis

4-Chloro-3-fluoro-5-nitrobenzoic acid is an off-white powder . The molecular weight of the compound is 219.56 .Applications De Recherche Scientifique

Co-crystals with Caffeine

4-Chloro-3-fluoro-5-nitrobenzoic acid has been used in the synthesis of co-crystals with caffeine . These co-crystals adopt a range of structures, including two-dimensional flat layer, corrugated layer, and 3D interlocked structures . The series of crystals allowed researchers to establish a structure–mechanical property relationship .

Mechanism of Bending in Co-crystals

The compound has been used in the study of the mechanism of bending in co-crystals of caffeine and 4-chloro-3-nitrobenzoic acid . The bending mechanism involves a combination of molecular rotation and movement to form the necessary compression and expansion upon bending .

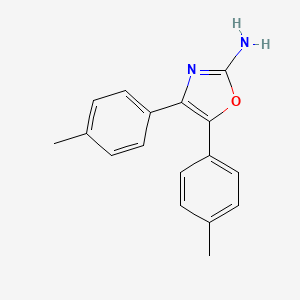

Preparation of Novel Benzimidazoles

4-Chloro-3-fluoro-5-nitrobenzoic acid has been used as a starting reagent in the preparation of novel benzimidazoles . These benzimidazoles have shown antimycobacterial activity .

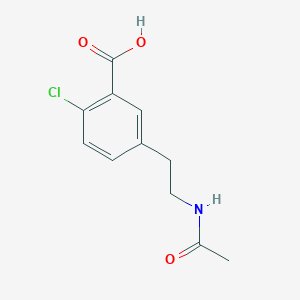

Preparation of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitors

The compound has been used in the preparation of a series of novel acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors . These inhibitors contain a benzimidazole core structure .

Synthesis of Benzimidazole Integrated Benzoxazole and Benzothiazoles

4-Chloro-3-fluoro-5-nitrobenzoic acid has been used in an efficient, facile synthesis of structurally diverse benzimidazole integrated benzoxazole and benzothiazoles . This multi-step synthetic sequence involves the conversion of 4-fluoro-3-nitrobenzoic acid into benzimidazole bis-heterocycles .

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds have been used in the preparation of novel benzimidazoles having antimycobacterial activity and acetylcholinesterase (ache) and butyrylcholinesterase (bche) inhibitors .

Biochemical Pathways

Based on its potential role in the synthesis of benzimidazoles, it may influence pathways related to antimycobacterial activity and cholinesterase inhibition .

Result of Action

If used in the synthesis of benzimidazoles, the resulting compounds could potentially exhibit antimycobacterial activity and inhibit cholinesterases .

Propriétés

IUPAC Name |

4-chloro-3-fluoro-5-nitrobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFNO4/c8-6-4(9)1-3(7(11)12)2-5(6)10(13)14/h1-2H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTJZEAGZIMBMFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-chloro-6-fluorophenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2848402.png)

![(2E)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(phenylsulfonyl)prop-2-enenitrile](/img/structure/B2848403.png)

![4-[4-(3-Chloro-4-fluorobenzoyl)piperazin-1-yl]-6-(4-methylphenyl)pyrimidine](/img/structure/B2848407.png)

![N-(2,3-dichlorophenyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2848412.png)

![1-(5-chloro-2-methoxyphenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2848418.png)

![N-[4-cyano-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]benzamide](/img/structure/B2848420.png)